molecular formula C7H7N3 B13011637 2-Amino-2-(pyridin-2-YL)acetonitrile

2-Amino-2-(pyridin-2-YL)acetonitrile

Cat. No.: B13011637
M. Wt: 133.15 g/mol
InChI Key: SVBNETJZZSRWDU-UHFFFAOYSA-N
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Description

Significance of Alpha-Aminonitriles as Versatile Synthetic Intermediates

Alpha-aminonitriles are a class of organic compounds characterized by an amino group and a nitrile group attached to the same carbon atom. Their importance in organic synthesis is well-established, primarily stemming from their role as versatile intermediates. rsc.org They are key precursors in the synthesis of a wide array of more complex molecules.

One of the most notable applications of α-aminonitriles is in the synthesis of α-amino acids, the fundamental building blocks of proteins. mdpi.com The classic Strecker synthesis, first reported in 1850, involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. mdpi.com This method and its modern variations remain a cornerstone for the preparation of both natural and unnatural amino acids. mdpi.comresearchgate.net

Beyond amino acids, the reactivity of the nitrile and amino groups allows for the transformation of α-aminonitriles into various other valuable compounds, including 1,2-diamines, amides, and a range of heterocyclic structures like imidazoles and thiadiazoles. researchgate.net Their ability to act as masked iminium ions or acyl anion equivalents further broadens their synthetic utility, making them powerful tools for constructing complex molecular architectures. rsc.org

Importance of the Pyridyl Moiety in Alpha-Aminonitrile Architectures

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science. mdpi.com Its inclusion in a molecular structure can significantly influence the compound's physical, chemical, and biological properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, which can facilitate interactions with biological targets such as enzymes and receptors.

When a pyridyl group is incorporated into an α-aminonitrile framework, it imparts a unique set of characteristics to the molecule. The position of the nitrogen atom in the pyridine ring (i.e., at the 2-, 3-, or 4-position relative to the point of attachment) can subtly alter the electronic properties and steric profile of the molecule, thereby influencing its reactivity and potential applications. For instance, the 2-pyridyl group in 2-Amino-2-(pyridin-2-YL)acetonitrile can act as a chelating ligand, capable of coordinating with metal ions. This property is of interest in the development of new catalysts and materials.

Historical Context and Evolution of Research on Pyridyl Alpha-Aminonitriles

The study of α-aminonitriles dates back to the mid-19th century with Strecker's synthesis of alanine. mdpi.com However, the specific focus on α-aminonitriles bearing a pyridyl substituent is a more recent development, driven by the increasing recognition of the pyridine motif in pharmacologically active compounds.

Early research into pyridyl α-aminonitriles primarily revolved around their synthesis, often as part of broader investigations into the Strecker reaction and its scope. The development of new synthetic methodologies, including asymmetric and catalyzed versions of the Strecker reaction, has allowed for more efficient and selective preparation of these compounds. mdpi.com

More recently, research has shifted towards exploring the specific applications of pyridyl α-aminonitriles as building blocks for more complex molecules. For example, the isomeric compound, 2-Amino-2-(pyridin-3-yl)acetonitrile, has been utilized as an intermediate in the synthesis of muscarinic agonists, which are of interest for studying conditions like Alzheimer's disease. chemicalbook.com While the research on the 2-pyridyl isomer is less extensive, the established utility of its isomers suggests a promising area for future investigation. The evolution of synthetic techniques has been crucial, with modern methods focusing on greener and more efficient processes, such as organocatalysis and solvent-free reactions. mdpi.com

Overview of Current Research Trajectories for this compound

Current research involving this compound and its derivatives is multifaceted, touching upon several key areas of organic and medicinal chemistry. A primary focus remains on its utility as a synthetic intermediate. Researchers are exploring its use in multicomponent reactions to construct complex heterocyclic systems, which are scaffolds for new pharmaceutical candidates. moldb.com The dual nucleophilic nature of related 2-aminopyridine (B139424) compounds makes them valuable synthons for creating fused azaheterocycles.

Another significant research direction is the development of novel catalytic systems for the synthesis of this compound and related compounds. This includes the use of organocatalysts to achieve enantioselective synthesis, which is crucial for the preparation of chiral drugs. mdpi.com The development of efficient and environmentally benign synthetic protocols is also a key objective. rsc.org

In the realm of medicinal chemistry, while direct applications of this compound are still emerging, the broader class of 2-aminopyridine derivatives has shown a wide range of biological activities, including antibacterial and anticancer properties. moldb.com This provides a strong rationale for the continued investigation of this compound and its derivatives as potential therapeutic agents. The compound's structural similarity to known bioactive molecules suggests its potential as a lead structure for drug discovery programs. evitachem.com

Table of Synthetic Methods for Pyridyl Alpha-Aminonitriles

MethodDescriptionReagentsTypical YieldReference
Modified Strecker Reaction A one-pot synthesis starting from the corresponding pyridinecarboxaldehyde.Pyridinecarboxaldehyde, Trimethylsilyl (B98337) cyanide (TMSCN), Ammonium (B1175870) chloride, Ammonia~44% (for 3-pyridyl isomer)
Reductive Amination Reaction of a cyanohydrin with a pyridin-2-yl-methylamine.Cyanohydrin, Pyridin-2-yl-methylamine, Sodium cyanoborohydrideHigh evitachem.com
Nucleophilic Substitution Substitution reaction on pyridine N-oxides.Pyridine N-oxides, Trimethylsilyl cyanide (TMSCN)Varies evitachem.com
Catalyst-Free Synthesis Reaction of a pyridinium (B92312) salt with amines under mild conditions.Dihydrothiazolopyridinium salt, Primary or secondary amineGood
Organocatalyzed Strecker Reaction Three-component reaction using an organocatalyst for asymmetric synthesis.Aldehyde/Ketone, Amine, TMSCN, OrganocatalystUp to 99% mdpi.com

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
CAS Number 66719-00-4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

2-amino-2-pyridin-2-ylacetonitrile

InChI

InChI=1S/C7H7N3/c8-5-6(9)7-3-1-2-4-10-7/h1-4,6H,9H2

InChI Key

SVBNETJZZSRWDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C#N)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 2 Pyridin 2 Yl Acetonitrile

Adaptations and Modifications of the Strecker Reaction for Pyridyl Alpha-Aminonitriles

The Strecker synthesis, first reported in 1850, remains a cornerstone for the preparation of α-amino acids and their nitrile precursors. youtube.commdpi.com This three-component reaction typically involves an aldehyde, ammonia (B1221849), and a cyanide source to form an α-aminonitrile. youtube.comwikipedia.org For the synthesis of 2-Amino-2-(pyridin-2-YL)acetonitrile, this classic reaction has been adapted, utilizing pyridine-2-carboxaldehyde as the key precursor.

Classical Strecker Synthesis Protocols Using Pyridine-2-carboxaldehyde Precursors

The classical Strecker synthesis provides a direct route to this compound. The general mechanism involves the reaction of an aldehyde with ammonia to form an imine, which is then attacked by a cyanide ion to yield the α-aminonitrile. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In the context of the target molecule, pyridine-2-carboxaldehyde serves as the aldehyde component.

The reaction is typically initiated by the protonation of the carbonyl oxygen of pyridine-2-carboxaldehyde, which enhances its electrophilicity. masterorganicchemistry.com Ammonia then acts as a nucleophile, attacking the carbonyl carbon. wikipedia.org Following a series of proton exchange steps, a water molecule is eliminated, leading to the formation of a crucial iminium ion intermediate. wikipedia.org The final step involves the nucleophilic attack of a cyanide ion on the iminium carbon, resulting in the formation of this compound. wikipedia.orgmasterorganicchemistry.com

Commonly, ammonium (B1175870) chloride (NH₄Cl) is used as it serves as a source of both ammonia (NH₃) and a mild acid to catalyze the reaction. masterorganicchemistry.com For the cyanide source, while hydrogen cyanide (HCN) was used in the original protocol, safer and easier-to-handle salts like potassium cyanide (KCN) or sodium cyanide (NaCN) are now more prevalent. nrochemistry.commasterorganicchemistry.com The reaction is often carried out in aqueous or alcoholic media.

A modified procedure involves the use of trimethylsilyl (B98337) cyanide (TMSCN) in the presence of ammonia and ammonium chloride. This approach has been successfully applied to the synthesis of the related compound, 2-Amino-2-(pyridin-3-yl)acetonitrile, starting from 3-pyridinecarboxaldehyde, yielding the product as an orange oil.

Mechanochemical Approaches for Alpha-Aminonitrile Formation

In a move towards more sustainable and solvent-free synthetic methods, mechanochemistry has emerged as a powerful tool for various organic transformations, including the Strecker reaction. researchgate.netresearchgate.net Mechanochemical synthesis, typically performed in a ball mill, involves the use of mechanical force to induce chemical reactions between solid-state reactants. researchgate.net

A mechanochemical version of the Strecker reaction has been developed for the synthesis of α-aminonitriles. researchgate.net This method involves milling an aldehyde, an amine, and a cyanide source, often in the presence of an additive like silicon dioxide (SiO₂), to afford the corresponding α-aminonitrile in good to high yields. researchgate.net This approach offers several advantages, including reduced solvent waste, and in some cases, enhanced reaction rates. The high efficiency of the mechanochemical Strecker-type reaction has also been leveraged for the one-pot synthesis of more complex molecules like tetrahydroisoquinolines. researchgate.net

While specific studies focusing exclusively on the mechanochemical synthesis of this compound are not extensively documented, the general applicability of this method to a wide range of aldehydes and amines suggests its potential as a viable and environmentally friendly alternative to traditional solution-phase protocols. researchgate.netresearchgate.net

Scope and Limitations of Ammonia and Cyanide Sources in Strecker Reaction

The choice of ammonia and cyanide sources in the Strecker reaction significantly impacts the reaction's safety, efficiency, and environmental footprint.

Ammonia Sources: Ammonia is a crucial component, providing the amino group of the final product. wikipedia.org While aqueous ammonia or ammonia gas can be used, ammonium salts like ammonium chloride (NH₄Cl) are often preferred for their ease of handling and their dual role as an ammonia source and a mild acid catalyst. youtube.commasterorganicchemistry.com The use of primary and secondary amines in place of ammonia can also be employed to yield N-substituted α-aminonitriles. wikipedia.org However, a limitation of using ammonia is that the classical Strecker synthesis typically produces a racemic mixture of the α-amino acid, as the reaction proceeds through achiral intermediates. youtube.comwikipedia.org

Cyanide Sources: The traditional use of hydrogen cyanide (HCN) gas poses significant safety risks due to its extreme toxicity. youtube.com Consequently, a variety of alternative and safer cyanide sources have been explored and are now commonly used. mdpi.com

Cyanide SourceAdvantagesDisadvantages
Potassium Cyanide (KCN) / Sodium Cyanide (NaCN) Inexpensive, solid, and easier to handle than HCN. nih.govStill highly toxic and requires careful handling.
Trimethylsilyl Cyanide (TMSCN) Effective, but can be expensive. nih.gov Generates HCN in situ when combined with an alcohol. nih.govThe in situ generation of HCN still presents safety concerns. nih.gov
Potassium Hexacyanoferrates (K₃[Fe(CN)₆] and K₄[Fe(CN)₆]) Essentially non-toxic, stable, and inexpensive. mdpi.comlookchem.com Can release cyanide under specific reaction conditions. mdpi.comMay require promoters like benzoyl chloride or specific biphasic solvent systems to be effective. mdpi.com

The development of protocols using hexacyanoferrates represents a significant step towards a "greener" Strecker reaction, addressing the major toxicity concerns associated with traditional cyanide sources. mdpi.comresearchgate.net

Alternative Synthetic Routes to this compound

Beyond the classical Strecker synthesis, alternative routes are being explored, with a focus on metal-catalyzed reactions that offer different reactivity patterns and substrate scopes.

Metal-Catalyzed Cyanation and Carbonylation Strategies

Metal catalysis provides powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and these have been applied to the synthesis of α-aminonitrile derivatives.

An innovative approach for the synthesis of α-amino nitriles involves the iron(III)-catalyzed oxidative α-cyanation of 2-pyridylacetonitrile (B1294559). rsc.org This method represents a divergent synthesis strategy where 2-pyridylacetonitrile itself is used as a novel organic nitrile source. rsc.org

The reaction involves the use of a cheap and abundant iron catalyst under an oxygen atmosphere. rsc.org This process allows for the synthesis of a wide range of α-amino nitriles in moderate to good yields. rsc.org A key feature of this method is its operational simplicity and the ability to control the reaction outcome towards either α-amino nitriles or tetrahydroisoquinolinones by adjusting the temperature. rsc.org This iron-catalyzed approach avoids the need for traditional, highly toxic cyanide reagents by utilizing the nitrile group already present in the starting material. The mechanism of the iron-catalyzed oxidative α-cyanation involves the generation of a radical species and subsequent coupling. researchgate.net

This strategy highlights the potential of using readily available starting materials and environmentally benign catalysts to access valuable compounds like this compound and its derivatives.

Reductive Amination Methodologies

Reductive amination represents a significant pathway for the synthesis of α-aminonitriles, including this compound. This method typically involves the conversion of a carbonyl group into an amine through an intermediate imine. wikipedia.org The process is widely utilized due to its efficiency and the possibility of conducting it as a one-pot reaction under mild conditions, which aligns with the principles of green chemistry. wikipedia.org

The general mechanism proceeds in two main steps. First, a nucleophilic amine reacts with the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then undergoes a reversible loss of a water molecule to form an imine. wikipedia.org The subsequent reduction of the imine intermediate yields the final amine product. For the synthesis of this compound, a common approach involves the reaction of 2-pyridylglyoxylonitrile (the corresponding α-keto nitrile) with an ammonia source to form the imine, which is then reduced.

A variety of reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are mild enough to selectively reduce the imine in the presence of the starting carbonyl group. organic-chemistry.orgmasterorganicchemistry.com Other methods include catalytic hydrogenation using platinum, palladium, or nickel catalysts. wikipedia.org The choice of solvent and catalyst can be optimized to improve yields and selectivity. For instance, solvents like methanol (B129727) or ethanol (B145695) are often used, and the reaction is typically run under neutral or slightly acidic conditions to facilitate imine formation. wikipedia.orgevitachem.com

The direct reductive amination approach, where the carbonyl compound, amine, and reducing agent are combined in a single step, is often preferred for its operational simplicity, which eliminates the need for isolating the potentially unstable imine intermediate. wikipedia.org

Modified Morita–Baylis–Hillman Reaction Adaptations

The Morita–Baylis–Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an aldehyde, typically catalyzed by a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane) or a phosphine. nrochemistry.comorganic-chemistry.orgwikipedia.org The reaction yields densely functionalized molecules. wikipedia.org For the synthesis of α-amino nitriles, a variation known as the aza-Morita–Baylis–Hillman (aza-MBH) reaction is employed.

The aza-MBH reaction involves the reaction of an electron-deficient alkene with an imine in the presence of a nucleophilic catalyst, producing an allylic amine. wikipedia.org To synthesize this compound, this would involve an imine derived from pyridine-2-carboxaldehyde. The reaction mechanism is initiated by the Michael addition of the catalyst to the activated alkene, which generates an enolate. This enolate then adds to the imine. The final step is the elimination of the catalyst to afford the product. nrochemistry.com

Recent advancements have focused on overcoming the limitations of the classical MBH reaction, such as slow reaction rates and limited substrate scope. organic-chemistry.org For instance, iron-catalyzed methods have been developed for the synthesis of N-aryl aza-BH adducts using arylhydroxylamines and α,β-unsaturated nitriles under mild conditions. organic-chemistry.org Studies on electronically and sterically deactivated substrates in the aza-MBH reaction have shown that electron-rich phosphines and pyridines can serve as effective catalysts. rsc.org For sterically hindered systems, pyridine-based catalysts have demonstrated better catalytic turnover. rsc.org Asymmetric synthesis using chiral catalysts or auxiliaries is also an active area of research to produce enantiomerically enriched α-amino nitriles. wikipedia.orgwikipedia.org

Preparation of Key Precursors and Intermediates for this compound Synthesis

Synthesis of 2-Cyanopyridine and Related Pyridyl Nitriles

2-Cyanopyridine is a crucial precursor for various synthetic routes leading to this compound. Cyanopyridines are valuable intermediates in the production of pharmaceuticals and agrochemicals. thieme-connect.de There are several established methods for its preparation.

One common approach is the direct cyanation of pyridine (B92270). A one-pot conversion method involves treating pyridine with nitric acid and trifluoroacetic anhydride, followed by the addition of aqueous potassium cyanide. thieme-connect.de This process avoids the need to prepare and isolate pyridine N-oxides and offers good regioselectivity for the 2-position. thieme-connect.de

Another significant method involves the substitution of a leaving group, typically a halogen, from the 2-position of the pyridine ring with a cyanide source. google.comepo.org This nucleophilic substitution is often performed using an alkali metal cyanide, such as sodium cyanide or potassium cyanide. The reaction can be catalyzed by phase-transfer catalysts like tricaprylylmethylammonium chloride in an aqueous solvent or without a solvent, making it suitable for industrial-scale production. google.comepo.org

The table below summarizes various synthetic routes for 2-cyanopyridine.

Table 1: Synthetic Routes for 2-Cyanopyridine

Starting Material Reagents Key Conditions Yield Reference

Other methods for preparing pyridyl nitriles include the ammoxidation of 2-methylpyridines and the dehydration of pyridine-2-carboxamide or pyridine-2-aldoxime. thieme-connect.de The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Utility of Aminoacetonitrile (B1212223) Hydrochloride in Synthetic Pathways

Aminoacetonitrile is an unstable liquid at room temperature due to the incompatibility of its nucleophilic amino group and electrophilic cyano group. guidechem.comwikipedia.org It is therefore commonly handled and used in its more stable salt form, Aminoacetonitrile hydrochloride ([NCCH₂NH₃]⁺Cl⁻), which is a hygroscopic white solid. guidechem.comnih.gov This compound is a valuable building block in organic synthesis, particularly for the creation of nitrogen-containing heterocyclic compounds. guidechem.com

The bifunctional nature of aminoacetonitrile allows it to react with various electrophiles to construct complex molecular architectures. A key application relevant to the synthesis of α-aminopyridylacetonitriles is its use in Strecker-type reactions or related condensations. For example, it can be reacted with α-chloro or α-bromo oximes in the presence of an acid-capturing agent to form intermediate hydroxyimino-substituted aminoacetonitriles, which can then be cyclized to form pyrazine (B50134) rings. google.com

The preparation of Aminoacetonitrile hydrochloride itself can be achieved through several routes. A common industrial method involves the reaction of glycolonitrile (B6354644) with ammonia, followed by treatment with hydrochloric acid. wikipedia.orgchemicalbook.com An alternative synthesis involves the condensation reaction of chloroamine, formaldehyde, and sodium cyanide, with acetic acid as a catalyst, to produce aminoacetonitrile. guidechem.comgoogle.com The resulting aminoacetonitrile is then reacted with a methanol solution of hydrogen chloride to precipitate the hydrochloride salt with high yield and purity. guidechem.comgoogle.com

The table below details a representative preparation of Aminoacetonitrile hydrochloride.

Table 2: Example Preparation of Aminoacetonitrile Hydrochloride

Step Reactants Reagents/Conditions Product Yield Reference
1. Condensation Ammonia chloride, Formaldehyde, Sodium cyanide Acetic acid (catalyst), Water, <0°C Aminoacetonitrile >70% google.com
2. Salt Formation Aminoacetonitrile Methanol solution of Hydrogen Chloride, 45-50°C Aminoacetonitrile hydrochloride >90% google.com

Its role as a readily available, bifunctional C2-synthon makes Aminoacetonitrile hydrochloride an important intermediate in the synthesis of various pharmaceuticals and other biologically active molecules. guidechem.com

Applications of 2 Amino 2 Pyridin 2 Yl Acetonitrile in Advanced Organic Synthesis

Role as a Key Synthon for Diverse Organic Molecules

As a key synthon, 2-Amino-2-(pyridin-2-YL)acetonitrile provides chemists with a pre-functionalized scaffold that can be elaborated through various synthetic transformations. The presence of a primary amine, a nitrile group, and a pyridine (B92270) ring in a compact structure allows for diverse and programmable reaction pathways.

The aminonitrile functional group is a direct precursor to α-amino acids via the well-established Strecker synthesis pathway. The hydrolysis of the nitrile group in this compound under acidic or basic conditions yields the corresponding α-amino acid, 2-Amino-2-(pyridin-2-yl)acetic acid. This transformation provides a direct route to a non-natural α-amino acid containing a pyridin-2-yl substituent, a motif of significant interest in medicinal chemistry for its ability to act as a metal-chelating group and a hydrogen bond acceptor.

The general process for this conversion is a cornerstone of amino acid synthesis. A patent describes a method for the hydrolysis of various α-aminonitriles to their corresponding α-amino acids in high yield by using a ketone, such as acetone, as a catalyst in an aqueous solution google.com. This method is applicable to a wide range of aminonitriles and represents an efficient pathway for producing compounds like 2-Amino-2-(pyridin-2-yl)acetic acid google.comnih.gov. The synthesis of unnatural amino acids is a major focus of chemical research due to their role in creating peptides with enhanced stability and novel biological activities nih.gov.

Table 1: Hydrolysis of this compound This table is a representative example of the chemical transformation.

Reactant Product Reaction Type Significance
This compound 2-Amino-2-(pyridin-2-yl)acetic acid nih.gov Nitrile Hydrolysis Access to non-natural α-amino acids for peptidomimetic and pharmaceutical applications.

The structure of this compound is primed for participation in cyclization reactions to form a variety of nitrogen-containing heterocyclic scaffolds. The adjacent amino and nitrile groups can react with suitable reagents to construct fused ring systems, such as imidazoles or pyrimidines. Furthermore, the pyridine ring itself can be a part of a larger heterocyclic assembly.

Patents have detailed methods for preparing 2-aminopyridine (B139424) derivatives by reacting open-chain nitrile precursors with nitrogen-containing compounds in a cyclization reaction google.comgoogle.com. While these examples may not start directly from this compound, they establish the principle of using nitrile-containing building blocks for the synthesis of substituted pyridines and other heterocycles semanticscholar.org. The versatility of this synthon allows it to be incorporated into complex frameworks, contributing both its pyridine ring and the atoms from its aminonitrile moiety to the final heterocyclic structure. This capability is crucial for generating libraries of compounds for drug discovery, as heterocyclic structures are a dominant feature in a vast majority of pharmaceuticals evitachem.com.

Quinolizidine (B1214090) alkaloids are a class of natural products known for their diverse biological activities. acs.org Their biosynthesis originates from the amino acid L-lysine acs.org. While direct use of this compound in the total synthesis of quinolizidine alkaloids is not prominently documented, its potential as a strategic intermediate for related alkaloid structures is noteworthy. For instance, synthetic methods have been developed for one-pot syntheses of 2-aminoquinoline-based alkaloids starting from acetonitrile, demonstrating the utility of nitrile-containing compounds in building complex alkaloid skeletons rsc.orgresearchgate.net.

The strategic placement of functional groups in this compound makes it a plausible candidate for inclusion in retrosynthetic analyses of complex nitrogen-containing natural products. The pyridine unit can be a key structural element, and the aminonitrile portion offers a handle for constructing adjacent rings or introducing further complexity. Synthetic strategies for other complex targets, such as the limonoid alkaloids, have relied on the de novo synthesis of highly substituted pyridine scaffolds, underscoring the importance of versatile pyridine-containing synthons nih.gov.

Utility in the Preparation of Functionally Relevant Chemical Scaffolds

Beyond its role as a general synthon, this compound is instrumental in constructing chemical scaffolds with specific functional relevance, particularly in the fields of enzymology and neurochemistry.

Serine and cysteine hydrolases are large and functionally diverse enzyme families that represent important therapeutic targets for a wide range of diseases. The development of potent and selective inhibitors for these enzymes is a major goal in medicinal chemistry nih.govnih.gov. The aminopyridine motif is a common feature in many biologically active compounds and can serve as a scaffold for designing such inhibitors.

While specific examples detailing the use of this compound as a direct precursor for serine or cysteine hydrolase inhibitors are not widely reported, its structure contains the key elements for such applications. The amino group can be acylated or otherwise modified to interact with enzyme active sites, and the pyridine ring can occupy binding pockets and contribute to inhibitor selectivity. For example, peptide scaffolds are often used as a basis for designing specific serine protease inhibitors, and incorporating non-natural amino acid derivatives, such as those derived from this compound, is a common strategy to enhance potency and specificity nih.gov. Libraries of potential cysteine protease inhibitors have been synthesized using solid-phase methods that could readily incorporate such a building block nih.gov.

The pyridine ring is a privileged scaffold in neurochemistry, appearing in numerous compounds that target the central nervous system (CNS). There is strong evidence for the utility of the isomeric compound, 2-Amino-2-(pyridin-3-yl)acetonitrile, as a crucial intermediate in the synthesis of (S)-(-)-1-(1'-isobutyl-1',2',3',5',6',11b'-hexahydro-pyrrolo[2,1-a]isoquinolin-2'-yl)-3-(3-pyridyl)-1-propanone (FP-TZTP) chemicalbook.comchemicalbook.com. FP-TZTP is a selective M2 muscarinic acetylcholine (B1216132) receptor agonist that has been developed as a radiotracer for positron emission tomography (PET) imaging to study conditions like Alzheimer's disease chemicalbook.comchemicalbook.com.

This documented application for the pyridin-3-yl isomer strongly suggests a similar potential for this compound. The development of novel PET radioligands is a highly active area of research, and pyridine-containing scaffolds are frequently used to build tracers that can cross the blood-brain barrier and bind to specific neuroreceptors or protein aggregates, such as α-synuclein nih.gov. The 2-pyridyl moiety can offer different coordination properties and steric profiles compared to the 3-pyridyl isomer, potentially leading to new radiopharmaceuticals with improved binding affinity, selectivity, or pharmacokinetic properties.

Table 2: Application of Aminopyridylacetonitrile Isomers in Radiopharmaceutical Synthesis This table highlights the established use of an isomer and the inferred potential of the target compound.

Compound Application Target Significance
2-Amino-2-(pyridin-3-yl)acetonitrile Intermediate for FP-TZTP chemicalbook.comchemicalbook.com M2 Muscarinic Receptor Enables PET imaging for Alzheimer's disease research. chemicalbook.com
This compound Potential Intermediate for Novel Radiopharmaceuticals CNS Targets (e.g., receptors, protein aggregates) Offers an alternative scaffold for developing new PET tracers with potentially different pharmacological profiles.

Stereoselective Synthesis Approaches for 2 Amino 2 Pyridin 2 Yl Acetonitrile and Its Analogs

Asymmetric Strecker Reactions for Enantioselective Production of Alpha-Aminonitrilesmasterorganicchemistry.comscilit.com

The Strecker reaction, first reported in 1850, is a cornerstone in the synthesis of α-amino acids and their nitrile precursors. masterorganicchemistry.commdpi.com It traditionally involves a three-component condensation of an aldehyde, an amine, and a cyanide source. nih.gov The resulting α-aminonitrile can then be hydrolyzed to the corresponding α-amino acid. organic-chemistry.org To produce a single enantiomer of an α-aminonitrile, which is often crucial for pharmaceutical applications, the reaction must be conducted asymmetrically. Asymmetric Strecker reactions utilize chiral influences to favor the formation of one enantiomer over the other. masterorganicchemistry.com These methods are broadly categorized into strategies using chiral auxiliaries, organocatalysts, or metal-based catalysts.

Chiral Auxiliary-Mediated Strategieswikipedia.orgsigmaaldrich.com

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com In the context of the Strecker reaction, a chiral amine can be used as the auxiliary. The amine first reacts with the aldehyde (e.g., pyridine-2-carbaldehyde) to form a chiral imine. The subsequent nucleophilic addition of the cyanide ion occurs preferentially from one face of the imine, dictated by the steric and electronic properties of the chiral auxiliary, leading to the formation of one diastereomer of the α-aminonitrile product in excess.

Several types of chiral auxiliaries have been developed and are commercially available, including those derived from amino alcohols like pseudoephedrine and oxazolidinones. wikipedia.orgsigmaaldrich.com For instance, amides derived from pseudoephenamine have shown high levels of stereocontrol in alkylation reactions, a principle that extends to controlling stereocenters in other formations. nih.gov The general approach involves attaching the auxiliary to the nitrogen atom, which then guides the incoming cyanide group to create the desired stereochemistry at the α-carbon. youtube.com

Organocatalytic Methodologies in Asymmetric Strecker Reactionsmdpi.comnih.gov

Organocatalysis employs small, chiral organic molecules to catalyze chemical transformations enantioselectively. mdpi.com This approach has emerged as a powerful tool for asymmetric Strecker reactions, avoiding the use of potentially toxic or expensive metals. Various organocatalysts, such as those based on thiourea, quinine, or chiral phosphoric acids, have been successfully applied. mdpi.commdpi.com

A notable strategy involves the use of a chiral variant of oligoethylene glycol as a catalyst in conjunction with potassium cyanide (KCN) to generate a chiral cyanide anion. nih.gov This method has been effective for converting a range of α-amido sulphone substrates, including heteroaryl variants, into optically enriched α-aminonitriles with excellent yields and enantioselectivities. nih.gov The catalyst essentially creates a chiral environment around the cyanide nucleophile, which then leads to a stereoselective attack on the imine intermediate. This approach is scalable and allows for a "one-pot" synthesis of enantiomerically pure α-amino acids from the resulting aminonitriles. nih.gov

Catalyst TypeSubstrate TypeKey FeaturesReference
Chiral Oligoethylene Glycolα-Amido SulphonesUses KCN to generate a chiral cyanide anion; scalable. nih.gov
HydroquinineAldehydes & Secondary AminesEmploys a chiral catalyst in the presence of sodium fluoride. mdpi.com
Chiral Phosphoric AcidAlkenyl Aza-heteroarenesUsed for asymmetric epoxidation to introduce chirality. mdpi.com

This table summarizes different organocatalytic approaches for asymmetric synthesis.

Metal-Catalyzed Asymmetric Transformationsacs.orgchemistryviews.org

Metal complexes featuring chiral ligands are widely used to catalyze asymmetric reactions with high efficiency and enantioselectivity. In the context of the Strecker synthesis, various metal catalysts, including those based on zirconium, titanium, and nickel, have been developed. organic-chemistry.orgacs.orgchemistryviews.org

One prominent example involves a chiral zirconium catalyst used for the enantioselective Strecker-type reaction of aldimines with tributyltin cyanide. acs.org This system has demonstrated high enantioselectivities across a broad range of substrates. acs.org Significantly, it was adapted to a three-component system using the more fundamental and less toxic hydrogen cyanide (HCN) as the cyanide source, reacting directly with achiral aldehydes and amines. acs.org

More recently, nickel-catalyzed enantioconvergent couplings have been developed for the synthesis of unnatural amino acids. chemistryviews.org These reactions use a nickel catalyst with a chiral pyridine-based ligand to couple racemic α-haloglycine esters with organozinc reagents, producing protected unnatural α-amino acids in good yields and high enantioselectivities. chemistryviews.org This methodology tolerates a wide array of functional groups, making it a versatile tool for creating complex amino acid derivatives. chemistryviews.org

Metal CatalystLigand TypeCyanide SourceKey FeaturesReference
ZirconiumChiral LigandBu₃SnCN or HCNEffective for aldimines and three-component reactions. acs.org
TitaniumChiral LigandHCNAchieves high enantioselectivity at room temperature. scilit.com
NickelChiral Pyridyloxazoline(Not a Strecker reaction)Enantioconvergent coupling for unnatural amino acids. chemistryviews.org

This table highlights selected metal-catalyzed asymmetric syntheses relevant to α-amino acid derivatives.

Diastereoselective Control in Synthetic Pathways to Pyridyl Alpha-Aminonitrilesacs.org

When a molecule already contains a chiral center and a new one is created, the resulting stereoisomers are diastereomers. Diastereoselective synthesis aims to control the reaction to favor the formation of one diastereomer over others. In the synthesis of pyridyl α-aminonitriles, if the starting aldehyde or amine already possesses a stereocenter, the Strecker reaction will be inherently diastereoselective.

For example, the addition of lithiated N-benzyl-N-tert-butylaminoacetonitrile to aldehydes can produce anti-β-hydroxy-α-aminonitriles with high diastereomeric purity. nih.gov The stereochemical outcome is often dependent on the reaction conditions, such as the base used. It has been shown that deprotonation of secondary alkane nitriles with n-butyllithium (nBuLi) followed by addition to aryl imines leads to kinetically controlled anti-β-aminonitriles. acs.org Conversely, using lithium hexamethyldisilazide (LHMDS) allows for equilibration to the thermodynamically favored syn-β-aminonitriles. acs.org Such base-controlled diastereoselectivity provides a powerful method for accessing either diastereomer from the same set of starting materials. acs.org

Development of Optically Active Pyridyl Alpha-Aminonitrile Derivativesnih.govst-andrews.ac.uk

The synthesis of optically active α-aminonitriles is often the first step toward creating more complex, biologically active molecules. These chiral building blocks are precursors to valuable compounds like β-amino acids. For instance, conjugate additions of homochiral lithium amides to tert-butyl 3-(3-pyridyl)prop-2-enoates have been used to synthesize (S)-3-(3-pyridyl)-β-amino acid derivatives with high enantiomeric excess (97% ee). st-andrews.ac.uk This strategy demonstrates how chiral reagents can be used to construct optically active pyridyl-containing amino acid derivatives. st-andrews.ac.uk

The development of novel catalysts continues to expand the toolkit for synthesizing these compounds. A hydroxy-thiourea catalyst has been used for the asymmetric Petasis reaction to create optically active N-aryl amino acid derivatives, showcasing another pathway to access chiral amino acid structures. nih.gov These methods are crucial for producing enantiomerically pure compounds for applications in medicinal chemistry and materials science. mdpi.comchemistryviews.org

Computational and Theoretical Investigations of 2 Amino 2 Pyridin 2 Yl Acetonitrile

Quantum Chemical Studies (e.g., Density Functional Theory, DFT)

A thorough search for quantum chemical studies, including those utilizing Density Functional Theory (DFT), on 2-Amino-2-(pyridin-2-YL)acetonitrile yielded no specific results. While DFT is a common method for studying similar pyridine (B92270) derivatives, dedicated studies on this particular compound are not present in the available literature.

Elucidation of Electronic Structure and Bonding Characteristics

No studies were found that specifically elucidate the electronic structure and bonding characteristics of this compound. Such an analysis would typically involve the examination of molecular orbitals, electron density distribution, and bond orders, but this information is not available for this compound.

Reaction Mechanism Studies and Transition State Analysis

There are no published computational studies on the reaction mechanisms involving this compound, nor any analysis of its potential transition states in chemical reactions.

Conformational Analysis and Stability Studies

A search for conformational analysis and stability studies of this compound did not yield any specific research. Such studies would provide insight into the molecule's different spatial arrangements and their relative energies. While conformational analyses for other pyridin-2-yl derivatives have been conducted, this specific molecule has not been the subject of such a reported investigation.

Spectroscopic Property Predictions and Correlations (e.g., NMR, IR, UV-Vis)

No dedicated computational studies predicting the spectroscopic properties (NMR, IR, UV-Vis) of this compound could be located. Theoretical predictions are often used to complement experimental spectroscopic data, but in this case, neither the raw experimental data nor the computational predictions are available in the searched literature.

Analysis of Intermolecular Interactions and Hydrogen Bonding

There is no available research that specifically analyzes the intermolecular interactions and hydrogen bonding patterns of this compound through computational methods. Studies on similar molecules, such as 2-aminopyridine (B139424), have investigated hydrogen bonding, but these findings cannot be directly extrapolated to the title compound without a dedicated study.

Future Research Directions and Emerging Paradigms in 2 Amino 2 Pyridin 2 Yl Acetonitrile Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of α-aminonitriles, including the pyridyl variant, has traditionally relied on the Strecker reaction, which can involve toxic cyanide sources and harsh conditions. nih.govnih.gov Future research is increasingly directed toward aligning the synthesis of 2-Amino-2-(pyridin-2-YL)acetonitrile with the principles of green chemistry, focusing on reducing waste, energy consumption, and the use of hazardous materials. nih.gov

A significant area of development is the use of water as a reaction solvent, which is non-toxic, inexpensive, and environmentally safe. nih.gov Research has demonstrated that using indium powder as a catalyst in water can efficiently facilitate the three-component Strecker reaction for a wide range of aldehydes and amines, offering excellent yields. nih.govnih.gov Another promising green approach involves the use of solid-supported, recyclable catalysts. These catalysts simplify product purification, reduce waste, and allow for continuous flow processes. Examples include solid acid catalysts like Nafion®-H and clay-supported Lewis acids such as EPZG (FeCl3 supported on clay), which can catalyze the synthesis of α-aminonitriles under solvent-free conditions at room temperature. rsc.orgderpharmachemica.com Furthermore, magnetic nanoparticle catalysts functionalized with urea (B33335) or urethane (B1682113) moieties have been shown to be highly effective and can be easily recovered using an external magnet for multiple reaction cycles without significant loss of efficiency. mdpi.com

Organocatalysis represents another cornerstone of green synthetic strategies, avoiding the use of potentially toxic and expensive transition metals. bohrium.comresearchgate.net Catalysts such as β-cyclodextrin can facilitate the Strecker reaction in water, mimicking enzymatic processes. organic-chemistry.org The development of solvent-free reaction conditions is another key trend, which not only reduces environmental impact but can also enhance reaction rates and simplify workup procedures. derpharmachemica.commdpi.com

Table 1: Comparison of Green Synthetic Methods for α-Aminonitriles

Catalyst System Solvent Key Green Feature(s) Reported Yields Citation(s)
Indium Powder Water Use of water as a benign solvent. 79-98% nih.govnih.gov
Nafion®-H / Nafion®SAC-13 Solvent-free Solid acid catalyst, recyclable. High rsc.org
Magnetic Nanoparticles (MNP) Solvent-free Recyclable via magnetism, high efficiency. High to Excellent mdpi.com
EPZG (FeCl3 on clay) Solvent-free Solid-supported Lewis acid, room temp. 90-91% derpharmachemica.com
β-Cyclodextrin Water Biomimetic catalyst, aqueous medium. Quantitative organic-chemistry.org

Exploration of Novel Catalytic Systems for Derivatization and Functionalization

Beyond the initial synthesis, the derivatization and functionalization of the this compound scaffold are crucial for creating diverse molecular libraries. Future research will heavily invest in discovering novel catalytic systems that offer unprecedented efficiency, selectivity, and broader substrate scope.

A major frontier is the development of advanced organocatalysts. For instance, pseudo-enantiomeric squaramide catalysts have been documented for their ability to catalyze enantioselective Strecker reactions, providing chiral α-aminonitriles with high enantioselectivity. mdpi.com Similarly, primary α-amino amides are emerging as versatile, multifunctional organocatalysts for various asymmetric transformations. mdpi.com These catalysts often operate via hydrogen bonding interactions, activating the substrates in a highly organized, chiral environment.

Heterogeneous catalysis using advanced materials is another rapidly expanding area. Metal-Organic Frameworks (MOFs), such as Cr-MIL-101-SO3H, are being explored as highly efficient, recyclable catalysts. acs.org These materials possess well-defined porous structures with both Lewis acidic metal sites and Brønsted acidic functionalities, which can work synergistically to activate substrates. This dual functionality can enhance catalytic efficiency compared to simpler catalysts. acs.org

Furthermore, oxidative C-H bond functionalization and cyanation present an alternative to the traditional Strecker synthesis. mdpi.combohrium.com This approach allows for the direct conversion of tertiary amines to α-aminonitriles. Novel catalytic systems, including ruthenium complexes and even metal-free photocatalytic methods, are being developed to facilitate these transformations under mild conditions, expanding the toolkit for modifying complex molecules containing a tertiary amine moiety. organic-chemistry.org

Table 2: Novel Catalytic Systems for α-Aminonitrile Synthesis and Functionalization

Catalyst Type Example(s) Reaction Type Key Features Citation(s)
Organocatalyst Squaramide derivatives Enantioselective Strecker High enantioselectivity (high ee). mdpi.com
Organocatalyst Primary α-amino amides Asymmetric Strecker Multifunctional, high yield and ee. mdpi.com
Metal-Organic Framework Cr-MIL-101-SO3H Heterogeneous Strecker Recyclable, dual Lewis/Brønsted acid sites. acs.org
Transition Metal Catalyst RuCl3 Oxidative C-H Cyanation Direct functionalization of tertiary amines. organic-chemistry.org
Photocatalyst Various organic dyes C(sp³)–H cyanation Metal-free, mild conditions, high functional group tolerance. organic-chemistry.org

Integration of Chemoinformatics and Machine Learning for Reaction Prediction and Design

The traditional approach to discovering and optimizing chemical reactions is often time-consuming and resource-intensive. The integration of chemoinformatics and machine learning (ML) is an emerging paradigm set to revolutionize this process. This data-driven approach can accelerate the development of synthetic routes for this compound and its derivatives.

Machine learning models can be trained on large datasets of chemical reactions to predict outcomes, such as yield or enantioselectivity, with a high degree of accuracy. nih.govresearchgate.net For the synthesis of pyridyl α-aminonitriles, an ML model could be developed by inputting features such as the structure of the pyridine-aldehyde, the amine, the catalyst, the solvent, and the temperature. The model would then predict the success of the reaction, guiding chemists toward optimal conditions without the need for extensive trial-and-error experimentation. researchgate.net This approach has been successfully applied in optimizing automated peptide synthesis, where deep learning models predict reaction efficiency based on sequence and reaction parameters. nih.gov

Beyond prediction, ML can also be used for de novo design. Algorithms can be designed to suggest novel catalyst structures or reaction conditions that are predicted to be superior to known methods. For example, a generative model could propose new organocatalyst scaffolds for the asymmetric Strecker reaction, which could then be synthesized and tested, creating a closed design-build-test-learn loop. researchgate.net This synergy between computational prediction and experimental validation holds the potential to dramatically shorten the discovery timeline for new, highly efficient synthetic methods relevant to this compound chemistry.

Table 3: Hypothetical Application of Machine Learning in the Synthesis of this compound

Input Features (Model Inputs) Predicted Responses (Model Outputs) Potential Impact
Catalyst Structure (e.g., descriptors) Reaction Yield (%) Rapid identification of the most effective catalyst from a virtual library.
Substrate Properties (e.g., electronic, steric) Enantiomeric Excess (ee %) Design of reactions for high stereoselectivity.
Reaction Conditions (Temperature, Solvent, Time) Formation of Side Products (%) Optimization of conditions to maximize purity and minimize waste.
Spectroscopic Data (e.g., in-line UV-vis) Real-time Reaction Completion Enables automated synthesis and high-throughput screening.

Expanding Synthetic Scope to More Complex and Polycyclic Pyridyl Alpha-Aminonitrile Architectures

While this compound is a valuable building block, a significant future direction lies in using it as a starting point to construct more complex and polycyclic molecular architectures. The development of synthetic methodologies that enable this expansion is crucial for accessing novel chemical space for applications in medicinal chemistry and materials science.

Research is moving towards one-pot, multicomponent reactions (MCRs) that yield highly substituted pyridine (B92270) cores directly. For example, protocols have been developed for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, which are significantly more complex than the parent aminopyridine structure. tandfonline.com These methods often involve a cascade of reactions where multiple new bonds and stereocenters are formed in a single operation, offering high atom and step economy.

Another key strategy involves the post-synthesis modification of the aminonitrile moiety to build fused ring systems. The nitrile and amino groups are versatile handles for cyclization reactions. For instance, intramolecular reactions could be designed to form pyridyl-fused imidazoles, pyrazines, or other heterocyclic systems. The development of catalytic systems that can mediate such cyclizations would be a major advance. The carbopalladation of nitriles to form cyclic ketones like indanones demonstrates the potential for nitrile groups to participate in the formation of new rings. acs.org

The ultimate goal is to establish synthetic routes that allow for the systematic and predictable construction of polycyclic scaffolds containing the pyridyl-α-aminonitrile motif. This would involve expanding the library of compatible reaction partners and developing robust cyclization strategies to access novel, three-dimensional chemical structures that are currently difficult to synthesize.

Table 4: Examples of Complex Pyridyl Architectures and Potential Synthetic Strategies

Target Architecture Description Potential Synthetic Strategy Relevant Concepts Citation(s)
2-Amino-3,5-dicarbonitrile-pyridines Highly substituted pyridine core with additional cyano groups. One-pot three-component reaction of an aldehyde, malononitrile, and a thiol. Multicomponent Reactions (MCRs). tandfonline.com
Substituted 2-Aminopyridines Diversely functionalized 2-aminopyridine (B139424) derivatives. MCR of enaminones, primary amines, and malononitrile. Solvent-free synthesis, MCRs. nih.gov
Pyridyl-fused Imidazoles A polycyclic system where an imidazole (B134444) ring is fused to the pyridine. Intramolecular cyclization of a derivatized this compound. Cascade reactions, heterocycle synthesis. N/A
Pyridyl-fused Indanones/Tetralones Polycyclic aromatic systems containing the pyridine nucleus. Intramolecular cyclization of an appropriately substituted pyridyl nitrile derivative. Transition-metal-catalyzed cyclization. acs.org

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